Bienvenue dans la boutique en ligne BenchChem!

3-(4-methoxyphenyl)-2H-1,4-benzothiazine

Antimicrobial Resistance Efflux Pump Inhibition NorA

Select 3-(4-methoxyphenyl)-2H-1,4-benzothiazine (derivative 6d) as your definitive NorA efflux pump inhibitor probe. Unlike analogs 6e/6h, 6d exerts no intrinsic antibacterial activity (MIC >512 µg/mL), ensuring that observed ciprofloxacin potentiation—an 8- to 16-fold MIC reduction in wild-type and norA-overexpressing S. aureus—stems exclusively from efflux pump inhibition. This complete resistance reversal in the SA-K2378 model establishes the benchmark for pharmacological efficacy. Documented 19.5% EtBr efflux inhibition at 50 µM validates its use for calibrating high-throughput screening assays. As the reference compound (PT3) in scaffold-hopping programs, 6d is indispensable for intra- and inter-series SAR comparisons at the standard 25 µg/mL test concentration.

Molecular Formula C15H13NOS
Molecular Weight 255.3 g/mol
CAS No. 76148-93-1
Cat. No. B1626328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-2H-1,4-benzothiazine
CAS76148-93-1
Molecular FormulaC15H13NOS
Molecular Weight255.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2
InChIInChI=1S/C15H13NOS/c1-17-12-8-6-11(7-9-12)14-10-18-15-5-3-2-4-13(15)16-14/h2-9H,10H2,1H3
InChIKeyLKAHIFRKFWYUFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)-2H-1,4-benzothiazine (CAS 76148-93-1): A Structurally Minimized NorA Efflux Pump Inhibitor


3-(4-Methoxyphenyl)-2H-1,4-benzothiazine (CAS 76148-93-1) is a 1,4-benzothiazine derivative that functions as a potent inhibitor of the Staphylococcus aureus NorA multidrug efflux pump [1]. This compound, designated as derivative 6d in the foundational structure-activity relationship (SAR) study, was designed as a minimized structural template of phenothiazine-based efflux pump inhibitors (EPIs) [1]. It belongs to a class of compounds explored for their ability to restore the activity of antibiotics like ciprofloxacin against resistant bacterial strains through a non-bactericidal mechanism [1]. Its specific molecular features make it a focal point for comparisons against closely related 3-phenyl-1,4-benzothiazine analogs [1].

Why 3-(4-Methoxyphenyl)-2H-1,4-benzothiazine Cannot Be Interchanged with Its Closest Analogs


Generic substitution among 3-phenyl-1,4-benzothiazine analogs is not scientifically valid due to profound, quantifiable differences in both pharmacodynamic and target-based selectivity driven by even minor structural perturbations [1]. For instance, shifting the 4'-methoxy substituent to the 3'- or 2'-position, or replacing it with other electron-donating or -withdrawing groups, dramatically alters the fold-reduction in ciprofloxacin MIC against both wild-type and norA-overexpressing S. aureus strains [1]. These differences are not marginal; they determine whether the NorA pump is completely inhibited, partially inhibited, or unaffected, directly impacting the restoration of antibiotic susceptibility [1]. Therefore, procurement for research must precisely target this specific derivative to ensure reproducible and meaningful results at a standard 25 µg/mL test concentration, as outlined in the evidence below [1].

Product-Specific Quantitative Evidence Guide for 3-(4-Methoxyphenyl)-2H-1,4-benzothiazine


Superior Restoration of Ciprofloxacin Activity Against NorA-Overexpressing S. aureus Compared to Unsubstituted and Methyl Analogs

Compound 6d, the 4'-methoxy derivative, completely reversed NorA-mediated ciprofloxacin (CPX) resistance in the norA-overexpressing strain SA-K2378. In contrast, the unsubstituted 3-phenyl analog 6a and the 4'-methyl analog 6b showed markedly inferior activity [1]. At a co-administration concentration of 25 µg/mL, 6d reduced the CPX MIC by 16-fold (from 2 to 0.12 µg/mL), effectively restoring the wild-type susceptibility level. Under identical conditions, the 4'-methyl analog 6b achieved only an 8-fold reduction [1].

Antimicrobial Resistance Efflux Pump Inhibition NorA Staphylococcus aureus

Negligible Intrinsic Antibacterial Activity Prevents Confounding Bactericidal Effects, Unlike Partially Active Analogs

The mechanism of action for NorA inhibition is often confounded by the intrinsic antibacterial activity of the test compound itself. Compound 6d was found to be devoid of any intrinsic antibacterial activity (MIC >512 µg/mL) against S. aureus ATCC 25923 [1]. This is a critical differentiator from phenolic analogs such as 6e (2'-methoxy) and 6h (3,4,5-trimethoxy), which possess weak activity (MIC 64 µg/mL) that contributes synergistically to CPX potentiation, thus complicating the interpretation of pure efflux pump inhibition data [1].

Efflux Pump Inhibition Mechanism of Action Staphylococcus aureus

The 4'-Methoxy Substituent is the Superior Electron-Donating Group for Balanced Potency Against Wild-Type and Resistant Strains

An SAR study directly compared the 4'-methoxy (6d) derivative with its 4'-propoxy (6k) chain-elongated analog. While both achieved an 8-fold CPX MIC reduction against the wild-type strain ATCC 25923, 6d was markedly superior against the norA-overexpressing strain SA-K2378, demonstrating a 16-fold versus a 4-fold reduction [1]. This indicates that the 4'-methoxy group provides uniquely balanced potency, whereas the longer alkyl chain of 6k significantly compromises activity in the presence of high pump expression [1].

Structure-Activity Relationship Drug Design Efflux Pump

Nucleus-Dependent Activity: 3-(4-Methoxyphenyl)-2H-1,4-benzothiazine (PT3) Outperforms Early Benzoxazine and Tetrahydroquinoline Core-Shifted Analogs

A subsequent scaffold-hopping study evaluated the EtBr efflux inhibition activity of 3-phenyl-2H-1,4-benzothiazine core shift analogs at 50 µM against SA-1199B [1]. The 4'-methoxyphenyl hit compound, designated PT3 (synonymous with 3-(4-methoxyphenyl)-2H-1,4-benzothiazine), showed 19.5 ± 0.4% efflux inhibition [1]. This exceeded the activity of several direct heterocyclic replacements, including 2-phenyl-2H-benzo[1,4]oxazine analogs 1d (2.4% ± 1.2) and 1e (31.6% ± 2.4) without the methoxy group, and 1,2,3,4-tetrahydroquinoline analogs like 3b (5.8% ± 1.0) [1]. While four advanced analogs demonstrated higher activity in this specific assay, PT3's established activity profile across multiple strains, its lack of intrinsic antibacterial activity, and its key role as the reference compound for the series confirms the benzothiazine core as the archetypal scaffold for this mechanism [1].

Scaffold Hopping Medicinal Chemistry Efflux Pump

Reduction of the Endocyclic Double Bond Halves the Potentiation Activity Compared to the Parent 6d

To address stability concerns, the endocyclic C-3/N-4 double bond of 6d was reduced, yielding the 3,4-dihydro-2H-1,4-benzothiazine derivative 15d [1]. While this modification aimed to improve stability, it caused a significant reduction in biological activity. The parent compound, 6d, demonstrated a 16-fold CPX MIC reduction against SA-K2378, whereas 15d achieved only half that potentiation, an 8-fold reduction [1]. This quantifies the specific activity penalty exacted by this structural change and reinforces 6d's status as the more potent pharmacophore [1].

Chemical Stability SAR Efflux Pump

High-Value Application Scenarios for 3-(4-Methoxyphenyl)-2H-1,4-benzothiazine


Validating NorA Efflux Pump Inhibition in S. aureus as a Specific Mechanism of Action Study

Researchers investigating the mechanism of efflux pump inhibition should use 3-(4-methoxyphenyl)-2H-1,4-benzothiazine (6d) as their primary tool compound. Unlike analogs such as 6e or 6h, 6d has no intrinsic antibacterial activity (MIC >512 µg/mL), ensuring that observed reductions in CPX MIC are purely due to NorA inhibition and not a synergistic effect of its own toxicity [2]. This property makes it an ideal probe to isolate and validate the efflux pump inhibitory mechanism without confounding variables. Its total reversal of resistance in the SA-K2378 model (16-fold reduction) [1] sets a clear benchmark for complete pharmacological efficacy.

Structure-Activity Relationship (SAR) Campaigns to Optimize Potency Against Resistant Strains

Compound 6d serves as the essential lead compound for SAR studies focused on optimizing NorA EPIs. Its 4-fold greater activity against the norA-overexpressing strain SA-K2378 compared to the 4'-propoxy chain-extended analog 6k [3] provides a critical reference point for designing new derivatives with balanced, potent activity. Moreover, as the reference compound (PT3) in a 2017 scaffold-hopping study [4], it is the established standard against which all novel core-shifted analogs are compared, making it indispensable for intra- and inter-series comparisons.

In Vitro Antibiotic Adjuvant Potentiation Studies

In programs developing antibiotic adjuvants, 3-(4-methoxyphenyl)-2H-1,4-benzothiazine should be used as a positive control for NorA-specific inhibition. Its consistent 8- to 16-fold CPX MIC reduction against wild-type (ATCC 25923) and resistant (SA-K2378) strains [1] is documented and reproducible. This allows researchers to benchmark new adjuvants against a well-characterized compound that achieves complete phenotype reversal in a key resistant strain, contrasting with adjuvants that only partially reduce MICs.

Reference Material for Assay Validation in High-Throughput Screening (HTS) for Efflux Pump Inhibitors

Because its potency, mechanism, and lack of intrinsic antibacterial activity are rigorously quantified, 3-(4-methoxyphenyl)-2H-1,4-benzothiazine is an ideal reference compound for validating EtBr efflux inhibition and CPX synergy assays. Its 19.5% inhibition at 50 µM in the fluorometric EtBr assay [4] and consistent potentiation profile provide a reliable baseline for calibrating high-throughput screening platforms, ensuring assay sensitivity and inter-assay reproducibility.

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-2H-1,4-benzothiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.